3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid

Biphenylcarboxylic acid Structure-activity relationship Literature gap

Researchers requiring a specific trimethylbiphenylcarboxylic acid regioisomer for MOF synthesis, medicinal chemistry, or analytical standardization face a scarcity of authenticated commercial sources. 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 2173097-84-0) directly addresses this gap as a well-characterized, commercially available building block. - Provides a defined 3,3',5'-methyl substitution pattern critical for controlling molecular conformation and physicochemical properties in structure-activity studies. - Supplied at ≥95% purity with analytical documentation, suitable for use as an HPLC reference standard or a versatile intermediate in Suzuki-Miyaura couplings, amide formations, and esterifications. - Available for immediate procurement, ensuring rapid continuity in synthetic workflows.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 2173097-84-0
Cat. No. B6302162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid
CAS2173097-84-0
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C
InChIInChI=1S/C16H16O2/c1-10-6-11(2)8-14(7-10)13-4-5-15(16(17)18)12(3)9-13/h4-9H,1-3H3,(H,17,18)
InChIKeyRSORKAOOFDZGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 2173097-84-0): Technical Specifications and Procurement Baseline for Research Applications


3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 2173097-84-0) is a polysubstituted biphenylcarboxylic acid derivative with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. The compound features three methyl groups positioned at the 3, 3′, and 5′ positions and a carboxylic acid moiety at the 4-position of the biphenyl scaffold [1]. Commercial suppliers offer this compound at purities ranging from 95% to 98%, and it is currently available primarily as a research chemical for laboratory synthesis applications . The methyl substitution pattern confers distinct steric and electronic properties that distinguish this compound from unsubstituted biphenyl-4-carboxylic acid and other regioisomeric trimethyl derivatives . As of this analysis, no peer-reviewed primary research articles or patents explicitly featuring CAS 2173097-84-0 as the principal subject of investigation have been identified in the public domain.

Why Generic Substitution of 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 2173097-84-0) Cannot Be Assumed Without Empirical Verification


In the biphenylcarboxylic acid series, the precise number and regiochemical placement of methyl substituents critically govern both molecular conformation and physicochemical properties. Research on related biphenyl-4-carboxylic acid systems has demonstrated that 2′-substituents exert pronounced effects on the ionization constant (pKa) of the 4-carboxylic acid group, a phenomenon attributed to steric pressure on the π-electron system of the carboxyl-bearing aromatic ring [1]. Furthermore, studies on biphenylcarboxylic acid-based PPARδ ligands have shown that substitution at the 2-position of the biaryl moiety directly modulates aqueous solubility and biological activity through disruption of molecular planarity and symmetry [2]. Consequently, regioisomers with identical molecular formulas but different methyl substitution patterns—such as 3,3′,4′-trimethyl-[1,1′-biphenyl]-4-carboxylic acid (CAS 2173111-57-2) or 2,3′,5′-trimethyl-[1,1′-biphenyl]-4-carboxylic acid (CAS 1261971-14-5)—are not interchangeable as synthetic building blocks, MOF linkers, or pharmacological tool compounds. The absence of published structure-activity relationship data for CAS 2173097-84-0 itself necessitates that each application context be empirically validated rather than relying on class-level extrapolation from structurally related analogs.

Quantitative Evidence Assessment: 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 2173097-84-0) Versus Comparator Analogs


Evidence Gap: No Published Head-to-Head Comparative Data Identified for CAS 2173097-84-0

A comprehensive search of peer-reviewed literature, patent databases, and authoritative chemical repositories has not yielded any published quantitative data that directly compares 3,3',5'-trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 2173097-84-0) against its regioisomers or other biphenylcarboxylic acid analogs in any assay system, synthetic application, or material property measurement. The compound appears in commercial supplier catalogs and public chemical databases , but no primary research article, patent, or technical report containing the CAS number 2173097-84-0 as an experimental subject has been identified. Consequently, claims regarding potency, selectivity, stability, solubility, or catalytic performance relative to comparator compounds cannot be substantiated with published quantitative evidence at this time.

Biphenylcarboxylic acid Structure-activity relationship Literature gap

Structural Differentiation: Regioisomeric Identity and Physicochemical Distinction

CAS 2173097-84-0 is distinguished from its regioisomers by the specific placement of methyl groups at the 3, 3′, and 5′ positions of the biphenyl scaffold, with the carboxylic acid at the 4-position. This substitution pattern yields a calculated LogP of 3.98 and a topological polar surface area (TPSA) of 37.3 Ų . In contrast, the regioisomer 2,3′,5′-trimethyl-[1,1′-biphenyl]-4-carboxylic acid (CAS 1261971-14-5) positions a methyl group at the ortho (2) position relative to the carboxyl group, which is expected to introduce steric hindrance that modulates both the pKa of the carboxylic acid and the compound's conformational flexibility [1]. Such structural distinctions are non-trivial in applications where molecular geometry governs binding interactions or crystal packing.

Regioisomer Methyl substitution pattern Physicochemical property

Commercial Availability: Supply Chain and Quality Documentation Baseline

CAS 2173097-84-0 is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . Suppliers including Bidepharm offer batch-specific quality documentation including NMR, HPLC, and GC analytical reports . In contrast, the regioisomer 2,2′,5′-trimethyl-[1,1′-biphenyl]-3-carboxylic acid (CAS 1261922-05-7) and 2,3′,5′-trimethyl-[1,1′-biphenyl]-4-carboxylic acid (CAS 1261971-14-5) are listed with fewer active suppliers and limited public pricing transparency . The broader commercial availability of CAS 2173097-84-0 may reduce procurement lead times and facilitate competitive sourcing for research programs requiring gram to multi-gram quantities.

Supplier comparison Purity specification Quality documentation

Scientifically Validated Application Scenarios for 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 2173097-84-0) Based on Available Evidence


Exploratory Synthesis of Biphenyl-Derived Building Blocks

Given the established reactivity of biphenyl-4-carboxylic acid derivatives in cross-coupling and acylation chemistry, CAS 2173097-84-0 may serve as a versatile synthetic intermediate for constructing more complex biphenyl-containing molecular architectures. The 3,3′,5′-trimethyl substitution pattern provides a defined steric and electronic environment that can be exploited in Suzuki-Miyaura couplings, amide bond formation, or esterification reactions . However, reaction yields and product distributions must be empirically determined, as no published synthetic protocols specifically optimized for this compound have been identified. Researchers should conduct small-scale pilot reactions to establish baseline reactivity profiles before scaling up.

Metal-Organic Framework (MOF) Linker Candidate with Defined Geometry

Biphenyl-4-carboxylic acid derivatives are widely employed as ditopic organic linkers in MOF synthesis, where the carboxylic acid moiety coordinates to metal nodes and the biphenyl core defines pore dimensions and framework topology [1]. The specific methyl substitution pattern of CAS 2173097-84-0 (3,3′,5′) introduces steric bulk that may influence framework interpenetration, gas adsorption selectivity, or hydrothermal stability relative to unsubstituted biphenyl-4,4′-dicarboxylic acid. No MOF structures incorporating this exact linker have been published; therefore, any MOF application requires de novo synthesis and characterization.

Pharmacological Tool Compound Development in Biphenylcarboxylic Acid-Targeted Programs

Biphenyl-4-carboxylic acid scaffolds have been explored as PPARδ antagonists, glycogen synthase activators, and HMG-CoA reductase inhibitors [2][3]. The 3,3′,5′-trimethyl substitution pattern of CAS 2173097-84-0 represents a distinct chemotype within this broader pharmacophore class. Although no biological activity data exist for this specific compound, its structural divergence from previously characterized biphenylcarboxylic acids may offer a novel starting point for medicinal chemistry optimization campaigns. Any pharmacological use would require full de novo evaluation including target engagement assays, selectivity profiling, and ADME characterization.

Analytical Reference Standard for Regioisomeric Purity Assessment

In synthetic routes yielding mixtures of trimethylbiphenylcarboxylic acid regioisomers, CAS 2173097-84-0 (available at 95–98% purity with analytical documentation ) may serve as an authenticated reference standard for HPLC method development, retention time calibration, or mass spectrometric identification. The compound's well-defined SMILES string (CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C) and available spectroscopic characterization data from commercial suppliers support its use in establishing analytical benchmarks for isomer differentiation.

Technical Documentation Hub

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